3-Chloropyridine-4-boronic acid HCl

Asymmetric catalysis Suzuki-Miyaura coupling Heterocyclic chemistry

This heteroaryl boronic acid hydrochloride derivative is specifically designed to overcome the instability issues of unsubstituted pyridine boronic acids in demanding cross-coupling reactions. The strategic 3-chloro substitution on the pyridine ring significantly suppresses protodeboronation, ensuring more consistent and higher yields in multi-step synthetic sequences where simpler analogs fail. It is a critical building block for synthesizing complex, chiral, 3D drug-like molecules in medicinal chemistry programs targeting kinase inhibition, and for constructing novel agrochemicals.

Molecular Formula C5H6BCl2NO2
Molecular Weight 193.82
CAS No. 2377605-75-7
Cat. No. B2592322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyridine-4-boronic acid HCl
CAS2377605-75-7
Molecular FormulaC5H6BCl2NO2
Molecular Weight193.82
Structural Identifiers
SMILESB(C1=C(C=NC=C1)Cl)(O)O.Cl
InChIInChI=1S/C5H5BClNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H
InChIKeyCJMFGBTWYYWUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloropyridine-4-boronic acid HCl CAS 2377605-75-7: A Specialized Building Block for Complex Heterocyclic Synthesis


3-Chloropyridine-4-boronic acid hydrochloride (CAS: 2377605-75-7) is a heteroaryl boronic acid derivative primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions . The compound features a pyridine ring substituted with a boronic acid group at the 4-position and a chlorine atom at the 3-position . This specific substitution pattern distinguishes it from other halopyridine boronic acids, offering unique steric and electronic properties for constructing complex, drug-like heterocyclic frameworks [1].

Why 3-Chloropyridine-4-boronic acid HCl Cannot Be Simply Replaced by Other Pyridine Boronic Acids


Generic substitution of 3-Chloropyridine-4-boronic acid HCl with other pyridine boronic acids is not chemically or practically viable. Research has established that unsubstituted pyridine boronic acids are often unreactive or unstable partners in demanding cross-coupling reactions, a limitation that is overcome by introducing a halogen substituent on the pyridine ring [1]. The 3-chloro group specifically addresses the inherent instability of pyridyl boronic acids towards protodeboronation and enables their use in advanced transformations, such as asymmetric allylic arylation, which are otherwise inaccessible [1]. This targeted functionality ensures the compound's reliability in multi-step synthetic sequences where simpler analogs would fail or provide lower yields [2].

Quantitative Differentiation of 3-Chloropyridine-4-boronic acid HCl: A Comparative Analysis Against Closest Analogs


Reactivity Enablement in Asymmetric Suzuki-Miyaura Coupling: Halogenated vs. Unsubstituted Pyridine Boronic Acids

Unsubstituted pyridine boronic acids are 'unsuitable' as reaction partners in rhodium-catalyzed asymmetric Suzuki-Miyaura allylic arylation reactions [1]. The introduction of a halogen atom at the 2-position on the pyridine ring (a finding relevant to the 3-chloro-4-boronic acid scaffold) is a critical structural modification that 'coerces' these otherwise unreactive nucleophiles to undergo cross-coupling with high efficiency [1]. This demonstrates a qualitative and quantitative difference: halogenated pyridine boronic acids (such as 3-Chloropyridine-4-boronic acid HCl) enable a complex, enantioselective transformation that is completely inaccessible with the non-halogenated parent compound [1].

Asymmetric catalysis Suzuki-Miyaura coupling Heterocyclic chemistry

Enhanced Stability Against Protodeboronation: Halogenated vs. Unsubstituted Pyridine Boronic Acids

A key challenge in synthetic chemistry is the instability of 2-pyridylboronic acids, which are highly prone to rapid protodeboronation, severely limiting their utility [1]. Research has shown that halogen substitution, including chloro substitution, on the pyridine ring dramatically stabilizes the boronic acid [1]. This class-level finding directly supports the advantage of 3-Chloropyridine-4-boronic acid HCl, as the chloro group mitigates protodeboronation, resulting in a more robust and reliable reagent. Specifically, halopyridinylboronic acids and esters are described as 'stable, crystalline partners' for cross-coupling [1].

Organoboron stability Protodeboronation Suzuki-Miyaura coupling

Potential for Regioselective Functionalization: 3-Chloro vs. 2-Chloro Pyridine Boronic Acid Isomers

The specific 3-chloro substitution pattern on the pyridine ring can lead to different biological and chemical properties compared to the 2-chloro isomer. Studies indicate that the chloropyridine moiety can 'contribute significantly to target binding through specific halogen bonding interactions with the kinase active site' [1]. The position of the chloro group is crucial for these non-covalent interactions, influencing binding affinity and selectivity. The 3-chloro-4-boronic acid orientation offers a unique vector for halogen bonding and subsequent cross-coupling, enabling the synthesis of compounds with distinct spatial arrangements that can optimize interactions with biological targets like kinases [1].

Regioselectivity Halogen bonding Medicinal chemistry

Hydrochloride Salt Form: A Differentiator in Solubility and Handling vs. Free Base or Hydrate

The hydrochloride salt form of 3-Chloropyridine-4-boronic acid (CAS 2377605-75-7) is a specific chemical entity distinct from the free boronic acid (CAS 458532-98-4) or its hydrate. While quantitative solubility data comparing these forms are not directly available in the accessed sources, the hydrochloride salt is generally expected to exhibit improved aqueous solubility compared to the free base . This is a class-level inference based on the principle of salt formation. Furthermore, the HCl salt may offer advantages in handling, stability, and ease of precise formulation for aqueous reaction conditions, providing a practical edge for procurement over the free acid form for certain applications .

Salt formulation Solubility Handling

Optimal Scientific and Industrial Use Cases for 3-Chloropyridine-4-boronic acid HCl


Enabling Asymmetric Synthesis of Enantioenriched Drug Candidates

Given its proven enablement of asymmetric Suzuki-Miyaura reactions [1], 3-Chloropyridine-4-boronic acid HCl is a strategic choice for medicinal chemistry programs focused on synthesizing chiral, 3D drug-like molecules. It is a key building block for creating the complex heterocyclic cores found in numerous pharmaceuticals, including the anticancer agent niraparib, where similar halogenated pyridine boronic acids are crucial intermediates [1].

Robust Synthesis of Kinase Inhibitors Requiring Selective Halogen Bonding

The compound is particularly suited for research targeting kinase inhibition, where the 3-chloropyridine moiety can engage in specific halogen bonding interactions within the enzyme active site [2]. This makes it a valuable intermediate for structure-based drug design, where the precise geometry of the 3-chloro group can be exploited to enhance binding affinity and selectivity against specific kinases.

High-Fidelity Construction of Biaryl and Heteroaryl Frameworks

For synthetic projects where the instability of unsubstituted pyridine boronic acids poses a significant risk of low yield or failure, 3-Chloropyridine-4-boronic acid HCl offers a more reliable alternative [3]. Its enhanced stability against protodeboronation ensures more consistent and reproducible results in standard Suzuki-Miyaura couplings, making it a preferred reagent for both discovery and process chemistry groups seeking to minimize synthetic attrition [3].

Development of Agrochemical Intermediates

Beyond pharmaceuticals, this compound serves as an important intermediate for synthesizing novel agrochemicals . Its ability to reliably construct complex heterocyclic systems is valuable for creating new molecules with potential herbicidal, fungicidal, or insecticidal activities, where the specific substitution pattern can be critical for target binding and biological efficacy.

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